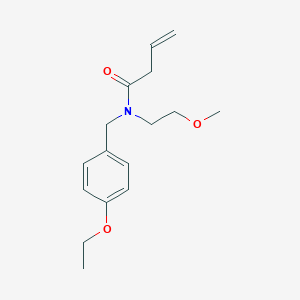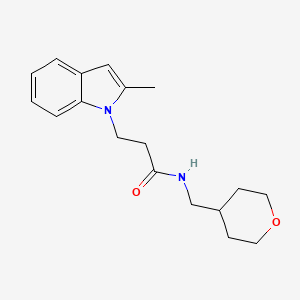![molecular formula C20H24N2O3 B5901979 2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)
2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BPE, and its molecular formula is C23H26N2O3.
Wirkmechanismus
The mechanism of action of BPE is complex and involves the modulation of several neurotransmitter systems. It has been shown to act as an agonist for dopamine D2 receptors and a partial agonist for serotonin 5-HT1A receptors. BPE also inhibits the reuptake of norepinephrine and dopamine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
BPE has been shown to have several biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and improved cognitive function. It has also been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPE in laboratory experiments is its high purity and reliability. It has also been extensively studied, making it a well-understood compound. However, one limitation of using BPE is its potential for off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of BPE. One area of interest is the development of BPE analogs with improved pharmacological properties. Another area of interest is the investigation of BPE's potential as a therapeutic agent for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BPE and its potential for off-target effects.
In conclusion, BPE is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a reliable compound for laboratory experiments. BPE has been shown to modulate several neurotransmitter systems and has potential as a therapeutic agent for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential for off-target effects.
Synthesemethoden
The synthesis of BPE involves the reaction between 4-benzoylpiperazine and 2-(3-chlorophenoxy)ethanol in the presence of a base catalyst. The resulting product is then purified through crystallization or chromatography methods. The synthesis of BPE has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BPE has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. BPE has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
[4-[[3-(2-hydroxyethoxy)phenyl]methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-13-14-25-19-8-4-5-17(15-19)16-21-9-11-22(12-10-21)20(24)18-6-2-1-3-7-18/h1-8,15,23H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKZYXJPOLHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCCO)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(acetylamino)-N-[3-(2,6-dimethylphenoxy)propyl]-N-methylbutanamide](/img/structure/B5901898.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B5901906.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)

![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![2-fluoro-N-(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901936.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)


